molecular formula C18H14N4O B12902954 3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide CAS No. 827318-55-8

3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide

Cat. No.: B12902954
CAS No.: 827318-55-8
M. Wt: 302.3 g/mol
InChI Key: DEGMXEVTINYRBM-UHFFFAOYSA-N
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Description

3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features an indole moiety fused with a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of the indole, pyrazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad range of applications in various fields .

Properties

CAS No.

827318-55-8

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

5-(1H-indol-2-yl)-N-phenyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(20-13-7-2-1-3-8-13)14-11-19-22-17(14)16-10-12-6-4-5-9-15(12)21-16/h1-11,21H,(H,19,22)(H,20,23)

InChI Key

DEGMXEVTINYRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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